2-Benzyloxy-3-pyridinecarbaldehyde
Overview
Description
Biochemical Analysis
Biochemical Properties
2-Benzyloxy-3-pyridinecarbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with nicotinamide adenine dinucleotide (NAD+) dependent dehydrogenases, influencing their activity. The nature of these interactions often involves the formation of Schiff bases, which can alter the enzyme’s conformation and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain dehydrogenases by forming Schiff bases with the enzyme’s active site. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature but can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of dehydrogenases, leading to changes in the levels of metabolites such as NADH and NADPH .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For instance, it can be transported into the mitochondria, where it can influence mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can modulate gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-3-pyridinecarbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-3-pyridinecarbaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-3-pyridinecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-Benzyloxy-3-pyridinecarboxylic acid.
Reduction: 2-Benzyloxy-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxy-3-pyridinecarbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-3-pyridinecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-pyridinecarbaldehyde
- 2-Methoxy-3-pyridinecarbaldehyde
- 2-Ethoxy-3-pyridinecarbaldehyde
Uniqueness
2-Benzyloxy-3-pyridinecarbaldehyde is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-phenylmethoxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGVNZBUTFREOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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